![molecular formula C24H26BrN5O3S B4626410 N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)

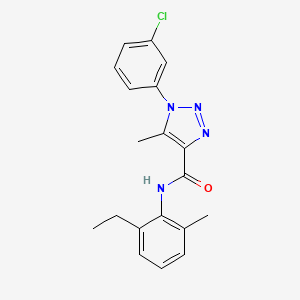

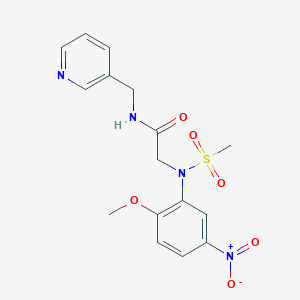

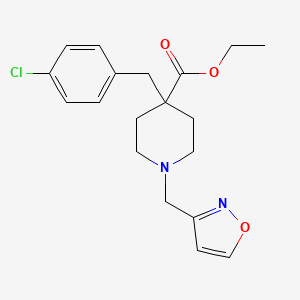

N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Descripción general

Descripción

The compound belongs to a class of organic molecules known for their potential in various applications due to the presence of functional groups such as amides, triazoles, and ethers. These components often contribute to significant biological activity, making the compound of interest for pharmaceutical and chemical research.

Synthesis Analysis

Synthesis of complex molecules like the specified compound typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of similar triazole derivatives involves cyclization reactions, condensation with aromatic aldehydes, and subsequent modifications to introduce specific functional groups (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing moieties such as 4-methoxybenzamide is crucial for understanding their potential interactions and activity. These analyses often employ techniques like X-ray diffraction and DFT calculations to elucidate bond lengths, angles, and overall geometry, contributing to the understanding of their reactivity and properties (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, enabling a variety of reactions including nucleophilic substitutions and additions. These reactions are foundational for further chemical modifications and for the synthesis of derivatives with altered physical and chemical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the molecular structure and composition. For example, the arrangement of molecules in the crystal lattice and their intermolecular interactions significantly affect these properties, which in turn influence the compound's applicability in different mediums (Karabulut et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

The compound of interest, due to its structural similarity to various triazole derivatives, may have significant antimicrobial and antifungal applications. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several fungal strains, suggesting a potential route for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

Compounds with a triazole core, similar to the one , have been explored for their anticancer properties. A study on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlighted their potential in anticancer activity against a panel of 60 cell lines derived from various cancer types, indicating the therapeutic potential of triazole derivatives in oncology (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antioxidant Ability

Research into triazole and thiadiazine derivatives, such as the study on 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a dimethoxyphenol moiety, showcases the significant antioxidant potential of these compounds. The antioxidant activity was measured using DPPH and FRAP assays, with some derivatives showing higher antioxidant ability than standard antioxidants like ascorbic acid, pointing towards the role of triazole derivatives in oxidative stress-related therapeutic applications (Shakir, Ali, & Hussain, 2017).

Enzyme Inhibition

The triazole core, as seen in compounds like the one under discussion, has been linked to enzyme inhibition properties. A study involving 1,2,4-triazole derivatives demonstrated their capability to inhibit lipase and α-glucosidase enzymes, suggesting their potential use in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Propiedades

IUPAC Name |

N-[[5-[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrN5O3S/c1-5-12-30-21(13-26-23(32)17-6-8-18(33-4)9-7-17)28-29-24(30)34-14-22(31)27-20-11-10-19(25)15(2)16(20)3/h5-11H,1,12-14H2,2-4H3,(H,26,32)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQSFBDXVCUZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2CC=C)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4626348.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)

![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)

![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)